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Compound of Interest |

Compound Name: Diethyl diphenate
CAS No.: 5807-65-8
Cat. No.: B1601768
Get Quote
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Diethyl diphenate, systematically known as diethyl 2,2'-biphenyldicarboxylate, is a diester of
diphenic acid. Its chemical formula is C1sH1s04, with a molecular weight of 298.3 g/mol .[1][2]
The molecule's structure, featuring two ethyl ester groups attached to a biphenyl backbone,
gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its
identification, purity assessment, and the study of its chemical behavior in various applications,
including as a potential plasticizer or intermediate in organic synthesis.

This guide provides a comprehensive overview of the expected spectroscopic data for diethyl
diphenate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). As complete, experimentally verified spectra for
this specific compound are not widely available in public databases, this document emphasizes
the predicted spectroscopic characteristics based on established principles and data from
analogous structures. The methodologies described herein represent best practices for
acquiring such data, ensuring a self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Molecular Skeleton
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NMR spectroscopy is arguably the most powerful tool for determining the structure of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, primarily *H and 13C,
we can map out the connectivity and chemical environment of each atom.

'H NMR Spectroscopy

Theoretical Basis: *H NMR spectroscopy provides information about the number of different
types of protons, their electronic environments, and their proximity to other protons. The
chemical shift () indicates the electronic environment, the integration reveals the relative
number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with
neighboring protons.

Predicted *H NMR Data (500 MHz, CDCIs):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Doublet of Doublets )
~7.8-8.0 2H Aromatic (H6, H6")
(dd)
~7.4-7.6 Triplet of Doublets (td) 2H Aromatic (H4, H4")
~7.3-7.4 Triplet of Doublets (td) 2H Aromatic (H5, H5")
Doublet of Doublets )
~7.2-7.3 2H Aromatic (H3, H3")
(dd)
~4.0-4.2 Quartet (q) 4H -O-CH2-CHs
~1.0-1.2 Triplet (t) 6H -O-CHz2-CHs

Expert Interpretation: The aromatic region of the spectrum is expected to be complex due to
the restricted rotation around the biphenyl single bond, making the two phenyl rings chemically
distinct. The protons on each ring will exhibit splitting patterns consistent with an ABCD spin
system. The protons ortho to the ester group (H6, H6") are expected to be the most deshielded
due to the anisotropic effect of the carbonyl group. The ethyl groups should present as a
classic quartet and triplet pattern, indicative of free rotation.

Experimental Protocol: *H NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of diethyl diphenate in ~0.7 mL of
deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 500 MHz NMR spectrometer.

o Data Acquisition:
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the spectrum using a standard pulse sequence with parameters such as a 30°
pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

3C NMR Spectroscopy

Theoretical Basis: 33C NMR spectroscopy provides information about the carbon framework of
a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative
of its bonding environment.[3]

Predicted 3C NMR Data (125 MHz, CDCls):

Chemical Shift (6, ppm) Assighment
~168 C=0 (Ester)

~140 Aromatic (C1, C1)
~131 Aromatic (C6, C6")
~130 Aromatic (C4, C4)
~129 Aromatic (C2, C2)
~128 Aromatic (C5, C5)
~127 Aromatic (C3, C3)
~61 -O-CH2-CHs

~14 -O-CH2-CHs
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Expert Interpretation: The spectrum is expected to show nine distinct signals: one for the
carbonyl carbon, six for the aromatic carbons (assuming some overlap is resolved), and two for
the ethyl group carbons. The carbonyl carbon will be the most downfield signal. The quaternary
aromatic carbons (C1, C1', C2, C2') may have lower intensities due to the lack of a Nuclear
Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[3]

Experimental Protocol: 3C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR.

e Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz *H frequency).
o Data Acquisition:

o Acquire a proton-decoupled spectrum to simplify the signals to singlets and enhance
sensitivity.

o Employ a sufficient number of scans to achieve a good signal-to-noise ratio, as *3C has a
low natural abundance.

NMR Structural Relationship Diagram:

Caption: Molecular structure of diethyl diphenate with key NMR J-coupling highlighted.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a
molecule, which excites molecular vibrations such as stretching and bending.[4] The
frequencies of these absorptions are characteristic of the functional groups present in the
molecule.

Predicted IR Absorption Data:
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Wavenumber . . . .

( 1 Intensity Vibrational Mode Functional Group

cm-

~3060 Medium C-H stretch Aromatic

) C-H stretch

~2980 Medium ) Alkyl (CHs)

(asymmetric)
) C-H stretch

~2940 Medium ) Alkyl (CH2)
(asymmetric)

~1720 Strong C=0 stretch Ester

~1600, ~1480 Medium C=C stretch Aromatic Ring
C-O stretch

~1250 Strong ) Ester
(asymmetric)
C-O stretch

~1100 Strong ) Ester
(symmetric)
C-H bend (out-of- Ortho-disubstituted

~750 Strong )
plane) Aromatic

Expert Interpretation: The most prominent peak in the IR spectrum will be the strong C=0
stretch of the ester group around 1720 cm~1. The presence of the aromatic rings will be
confirmed by the C-H stretches above 3000 cm~* and the C=C stretching bands in the 1600-
1480 cm~1 region. The strong C-O stretching bands are also characteristic of the ester
functionality. The out-of-plane C-H bending band around 750 cm~! can be indicative of the
ortho-disubstitution pattern on the phenyl rings.

Experimental Protocol: IR Spectroscopy (ATR)

o Sample Preparation: Place a small drop of neat diethyl diphenate liquid (or a few milligrams
of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
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o Acquire a background spectrum of the clean, empty ATR crystal.
o Acquire the sample spectrum over a range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species
and sorts the ions based on their mass-to-charge ratio (m/z).[5] It provides information about
the molecular weight and the fragmentation pattern of a molecule, which can be used to

deduce its structure.

Predicted Mass Spectrometry Data (Electron lonization - El):

m/z Relative Intensity Proposed Fragment
298 Moderate [M]* (Molecular lon)
] [M - OCH2CHs]* (Loss of
253 High
ethoxy group)
[M - COOCH2CHs]* (Loss of
225 Moderate

ethyl carboxylate group)

[M - 2 x OCH2CHs]*
180 High (Biphenyldicarboxylic
anhydride ion)

152 Moderate [Biphenyl]*

Expert Interpretation: In an EI-MS experiment, the molecular ion peak [M]* is expected at m/z
298. A very common and often abundant fragment for ethyl esters is the loss of the ethoxy
radical (-.OCH2CH?s) to give the acylium ion at m/z 253. Subsequent loss of carbon monoxide
could also occur. Cleavage of the entire ethyl carboxylate group would result in a fragment at
m/z 225. A characteristic fragmentation for ortho-diesters on a biphenyl system can be the loss
of two ethoxy groups to form a stable cyclic anhydride-like ion at m/z 180.
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Mass Spectrometry Fragmentation Workflow:

- *COOC2Hs

[M - Cz2Hs0]* [M - COOCzHs]*
m/z = 253 m/z = 225

*Cz2Hs, - CO COOC:zHs

[M -2 x C2Hs50]*
m/z = 180

[Biphenyl]*
m/z = 152

Click to download full resolution via product page

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for diethyl
diphenate.

Experimental Protocol: Mass Spectrometry (El)

o Sample Preparation: Prepare a dilute solution of diethyl diphenate in a volatile solvent like
methanol or ethyl acetate (~10-100 pg/mL).[6]

 Instrumentation: Use a mass spectrometer with an electron ionization (El) source, often
coupled with a Gas Chromatography (GC) inlet for sample introduction and purification.

o Data Acquisition:
o Introduce the sample into the ion source.

o Bombard the sample with electrons (typically at 70 eV) to induce ionization and
fragmentation.

o Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Conclusion
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The comprehensive analysis of predicted *H NMR, 3C NMR, IR, and Mass Spectrometry data
provides a robust spectroscopic profile for diethyl diphenate. By understanding the theoretical
underpinnings of each technique and applying them to the known molecular structure, we can
confidently predict the key spectral features. These predictions, coupled with the detailed
experimental protocols, offer a complete guide for researchers to identify and characterize
diethyl diphenate, ensuring scientific integrity and enabling its effective use in further research
and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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